

"4-(2-Morpholin-4-yl-ethoxy)-benzoic acid" derivatives and analogs

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Compound of Interest

Compound Name: 4-(2-Morpholin-4-yl-ethoxy)-benzoic acid

Cat. No.: B165181

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An In-Depth Technical Guide to **4-(2-Morpholin-4-yl-ethoxy)-benzoic Acid** Derivatives and Analogs

Foreword: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic targets, earning them the designation of "privileged structures." The **4-(2-Morpholin-4-yl-ethoxy)-benzoic acid** scaffold is a prime example of such a versatile and functionally rich core. Its constituent parts—a benzoic acid for ionic interactions and hydrogen bonding, a flexible ethoxy linker, and a morpholine ring for aqueous solubility and metabolic stability—provide a trifecta of desirable pharmaceutical properties. This guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond a simple recitation of facts. It serves as a technical deep-dive into the synthesis, mechanism, structure-activity relationships (SAR), and practical evaluation of this compound class, grounded in the causality of experimental design and the integrity of validated protocols.

The Core Moiety: A Strategic Design

The **4-(2-Morpholin-4-yl-ethoxy)-benzoic acid** core is not a random assortment of functional groups; it is a carefully orchestrated molecular architecture.

- The Benzoic Acid: This terminal carboxylic acid group is a critical pharmacophoric element. At physiological pH, it is typically deprotonated, forming a carboxylate anion. This enables it

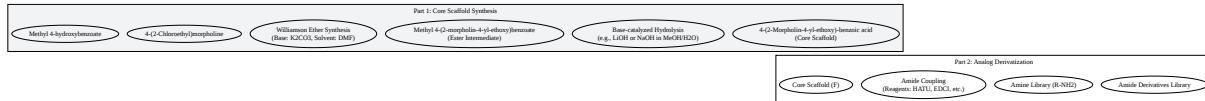
to act as a potent hydrogen bond acceptor or to form strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine in a target protein's binding pocket. Its presence is a key driver in the design of inhibitors for enzymes such as protein kinases and phosphatases.[1][2]

- The Morpholine Ring: The morpholine moiety is a classic tool in drug design for enhancing aqueous solubility and improving pharmacokinetic profiles.[3] Its nitrogen atom is basic, allowing for salt formation to further improve solubility and handling. The ether oxygen within the ring can also participate in hydrogen bonding. Crucially, the morpholine ring is generally resistant to oxidative metabolism, contributing to a longer in-vivo half-life compared to more labile aliphatic amines.[4]
- The Ethoxy Linker: This two-carbon chain provides optimal spacing and rotational flexibility, allowing the terminal morpholine and benzoic acid groups to adopt the necessary conformation to engage with their respective binding sites on a biological target. This flexibility is a key determinant of binding affinity.

General Synthesis and Derivatization Strategy

The synthesis of this scaffold and its subsequent analogs is typically robust and high-yielding, lending itself well to library synthesis for screening purposes. The primary strategy involves a two-step process: ether formation followed by ester hydrolysis.

Workflow for Scaffold Synthesis and Derivatization



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Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of morpholine-containing drugs.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties.

- The Morpholine Moiety is Often Essential: In studies on PC-PLC inhibitors, replacing the morpholine with a tetrahydropyran (THP) moiety resulted in a significant loss of inhibitory activity, suggesting the morpholinyl nitrogen is crucial for interacting with the target. [4]
- Substitution on the Benzoic Ring: The position and nature of substituents on the central phenyl ring dramatically impact activity.
 - For VLA-4 antagonists, adding a chlorine or bromine to the 3-position of the central benzene ring (relative to the urea linkage in those specific derivatives) improved pharmacokinetic properties. [5] * In CK2 inhibitors, introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid maintained potent enzyme inhibition while significantly boosting antiproliferative activity in cell lines. [2]

- Modifying the Carboxylic Acid: While the acid is a strong anchor, converting it to an amide or hydroxamic acid can alter the binding mode and cell permeability. For PC-PLC inhibitors, both carboxylic acid and hydroxamic acid derivatives showed high potency. [4] For antimalarial 4-oxo-3-carboxyl quinolones, replacing the carboxyl ester with a carboxylic acid or amide abolished activity, highlighting target-specific requirements. [6]

Table 1: SAR Summary of Selected Analogs

| Core Scaffold Modification | Target Class | Observed Effect on Activity | Reference |
|---|-------------------------|---|-----------|
| Replace Morpholine with Tetrahydropyran | PC-PLC | Full or partial loss of inhibitory activity | [4] |
| Convert Carboxylic Acid to Amide | Antimalarial Quinolones | Abolished activity | [6] |
| Add 3-Cl or 3-Br to central ring | VLA-4 Antagonists | Improved pharmacokinetic profile | [5] |
| Add 3-(2-halobenzyloxy) group | CK2 Kinase | Maintained enzyme inhibition, increased cellular antiproliferative activity | [2] |

Pharmacokinetic (ADME) Profile

A compound's therapeutic potential is dictated not only by its potency but also by its absorption, distribution, metabolism, and excretion (ADME) profile. Benzoic acid derivatives exhibit a wide range of pharmacokinetic behaviors depending on their specific substitutions.

- Absorption & Bioavailability: Oral bioavailability can be moderate to high. For one VLA-4 antagonist derivative, bioavailability was 36% in rats and 55% in dogs. [5] For a leukotriene D4/E4 antagonist, oral absorption was nearly complete in rats. [7] The morpholine group generally aids absorption by improving aqueous solubility.

- Distribution: These compounds often exhibit high plasma protein binding (>99%), which can limit the concentration of free drug available to act on the target. [8]Whole-body autoradiography in rats has shown that radioactivity from labeled compounds concentrates in the liver, bile, and intestinal lumen, indicating significant hepatic involvement. [7]
- Metabolism: Metabolism typically occurs via oxidation and Phase II glucuronidation. [8]The primary site of oxidation can be on alkyl substituents or the aromatic rings. The morpholine ring itself is relatively metabolically stable. Cytochrome P450 enzymes, particularly CYP3A4, are often involved in the oxidative metabolism. [8]
- Excretion: Excretion is primarily through the biliary route, with very low renal excretion observed for many derivatives. [7]This often leads to enterohepatic circulation, where the compound is excreted in the bile, reabsorbed in the intestine, and returned to the liver, which can prolong its half-life. [7]

Key Experimental Protocols

Protocol 2: In-Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic or antiproliferative effects of the synthesized analogs on cancer cell lines.

Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is directly proportional to the number of living cells.

Materials:

- Cancer cell line (e.g., HCT116, MDA-MB-231)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Test compounds (dissolved in DMSO to create stock solutions)
- MTT solution (5 mg/mL in PBS)

- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
- 96-well microtiter plates
- Multichannel pipette, microplate reader

Step-by-Step Procedure:

- Cell Seeding: a. Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium. b. Incubate the plate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
- Compound Treatment: a. Prepare serial dilutions of the test compounds in growth medium from the DMSO stock. Scientist's Note: Ensure the final DMSO concentration in the wells is \leq 0.5% to avoid solvent toxicity. b. Remove the old medium from the wells and add 100 μ L of the medium containing the test compounds (or vehicle control - medium with DMSO). c. Incubate for 48-72 hours at 37 °C, 5% CO₂.
- MTT Addition and Incubation: a. Add 20 μ L of MTT solution (5 mg/mL) to each well. b. Incubate for 3-4 hours at 37 °C. During this time, purple formazan crystals will form in viable cells.
- Solubilization and Measurement: a. Carefully remove the medium from the wells. b. Add 150 μ L of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently shake the plate for 10 minutes to ensure complete dissolution. d. Measure the absorbance (optical density) at 570 nm using a microplate reader.
- Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Outlook

The **4-(2-Morpholin-4-yl-ethoxy)-benzoic acid** scaffold represents a highly successful platform in modern drug discovery. Its modular nature allows for systematic optimization, while its inherent physicochemical properties provide a favorable starting point for developing orally

bioavailable therapeutics. The broad range of biological targets, from kinases and phosphatases to enzymes involved in inflammation, underscores its versatility. [1][2][9] Future research will likely focus on refining selectivity to minimize off-target effects, exploring novel derivatizations to overcome drug resistance mechanisms, and applying this privileged core to new and emerging therapeutic targets. The principles and protocols outlined in this guide provide a solid foundation for researchers aiming to harness the full potential of this remarkable chemical scaffold.

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